N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-me
Description
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and thiazole moieties
Properties
Molecular Formula |
C20H17ClFN3O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-6-8-14(22)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)21/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) |
InChI Key |
DMHWMZLVONJBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of reagents and solvents would also be critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the aromatic groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole and aromatic structure but differs in the specific substituents on the aromatic rings.
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine: Another related compound with similar aromatic groups but different overall structure.
Uniqueness
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
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